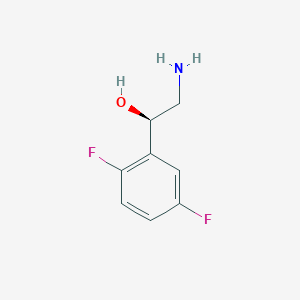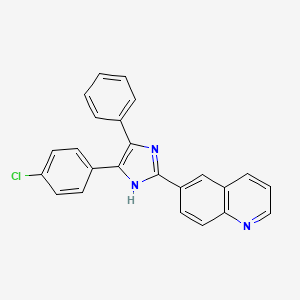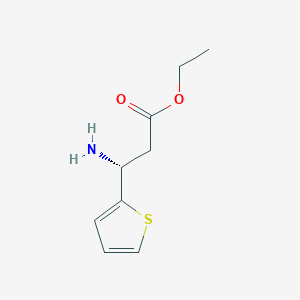
3'-DemethylicarisideE3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-DemethylicarisideE3 is a derivative of colchicine, a well-known alkaloid with significant pharmacological properties. Colchicine is primarily used for the treatment of gout and familial Mediterranean fever due to its anti-inflammatory and anti-mitotic effects . The structural modification of colchicine, such as the demethylation at the 3’ position, aims to enhance its therapeutic efficacy and reduce toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3’-DemethylicarisideE3 involves the microbial transformation of colchicine. Streptomyces griseus ATCC 13273 is used to catalyze the regio-selective demethylation of colchicine. The reaction is carried out in the presence of dimethylformamide (DMF) as a co-solvent, which significantly improves the yield of the desired product . The reaction conditions typically include incubation at a controlled temperature and pH to optimize the microbial activity.
Industrial Production Methods: Industrial production of 3’-DemethylicarisideE3 follows similar microbial transformation techniques but on a larger scale. The process involves the cultivation of Streptomyces griseus in bioreactors, ensuring optimal growth conditions and efficient conversion of colchicine to its demethylated derivative. The use of bioreactors allows for better control over reaction parameters and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-DemethylicarisideE3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinones, dihydro derivatives, and substituted analogs, each with distinct pharmacological properties.
Applications De Recherche Scientifique
3’-DemethylicarisideE3 has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing novel colchicine derivatives with potential therapeutic benefits.
Biology: The compound is used to study microtubule dynamics and cell division due to its anti-mitotic properties.
Medicine: Research focuses on its potential as an anti-cancer agent, given its ability to inhibit cell proliferation.
Industry: It is explored for its use in developing new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3’-DemethylicarisideE3 involves binding to tubulin, a protein that forms microtubules. By binding to tubulin, the compound disrupts microtubule polymerization, leading to cell cycle arrest at the metaphase stage. This disruption inhibits cell division and induces apoptosis in rapidly proliferating cells, making it a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
Colchicine: The parent compound with similar anti-inflammatory and anti-mitotic properties.
2-O-Demethylcolchicine: Another demethylated derivative with distinct pharmacological effects.
Thiocolchicoside: A semi-synthetic derivative used as a muscle relaxant.
Uniqueness: 3’-DemethylicarisideE3 is unique due to its specific demethylation at the 3’ position, which enhances its therapeutic profile by reducing toxicity while maintaining efficacy. This makes it a promising candidate for further drug development and research.
Propriétés
Formule moléculaire |
C25H34O11 |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[2-hydroxy-6-[1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H34O11/c1-34-19-10-14(4-5-17(19)29)7-15(11-27)16-8-13(3-2-6-26)9-18(30)24(16)36-25-23(33)22(32)21(31)20(12-28)35-25/h4-5,8-10,15,20-23,25-33H,2-3,6-7,11-12H2,1H3/t15?,20-,21-,22+,23-,25+/m1/s1 |
Clé InChI |
HKRMHWZGXOILRA-RKDNGNSQSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)CC(CO)C2=C(C(=CC(=C2)CCCO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)CC(CO)C2=C(C(=CC(=C2)CCCO)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


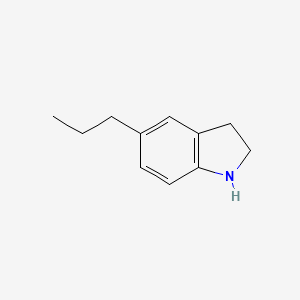
![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)
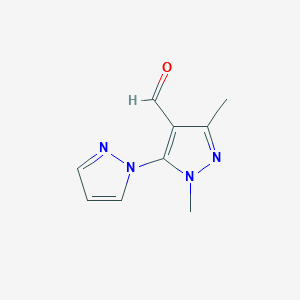

![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)
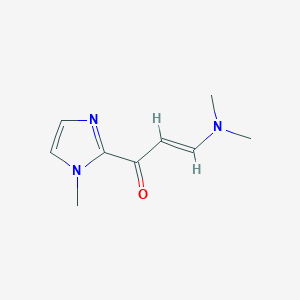

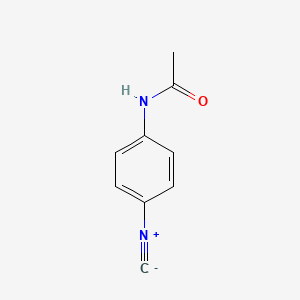
![Cis-5-Tert-Butyl8A-EthylOctahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B13070063.png)
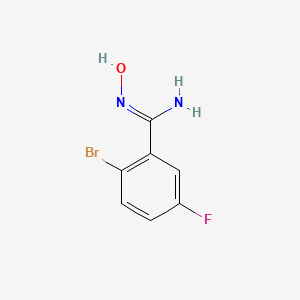
![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
